2,4-Dichloro-1-(1,2-dichloroethyl)benzene
CAS No.:
Cat. No.: VC20223543
Molecular Formula: C8H6Cl4
Molecular Weight: 243.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H6Cl4 |
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Molecular Weight | 243.9 g/mol |
IUPAC Name | 2,4-dichloro-1-(1,2-dichloroethyl)benzene |
Standard InChI | InChI=1S/C8H6Cl4/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8H,4H2 |
Standard InChI Key | GLJWQAGDENBNTM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(CCl)Cl |
Introduction
Chemical Identity and Structural Characteristics
The structural backbone of 2,4-dichloro-1-(1,2-dichloroethyl)benzene consists of a benzene ring with chlorine atoms at the 2- and 4-positions and a 1,2-dichloroethyl substituent at the 1-position. The compound’s stereochemistry is critical in pharmaceutical contexts, as the (S)-enantiomer is specifically utilized in luliconazole synthesis . Key identifiers include:
Property | Value | Source |
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CAS Number | 1428650-20-7 | |
Molecular Formula | C₈H₆Cl₄ | |
Molecular Weight | 243.95 g/mol | |
Synonyms | (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene |
The compound’s chiral center arises from the 1,2-dichloroethyl group, necessitating asymmetric synthesis techniques to achieve enantiomeric purity .
Synthesis and Industrial Production
The synthesis of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene involves multi-step processes emphasizing stereochemical control. A patented method outlines the following sequence :
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Asymmetric Transfer Hydrogenation: (S,S)-TsDPEN (a chiral ligand) is combined with transition metal complexes (e.g., [Ru(p-cymene)Cl₂]₂) to catalyze the reduction of a prochiral ketone precursor.
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Chlorination: The intermediate (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol undergoes chlorination to introduce the second chlorine atom on the ethyl group.
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Purification: Recrystallization and drying yield the enantiomerically pure product.
Critical parameters include a 1.05–1.2:1 molar ratio of ligand to metal precursor and the use of dichloromethane as a solvent . Industrial suppliers such as Zibo Hangyu Biotechnology and Amadis Chemical Company offer the compound, reflecting its commercial relevance .
Physicochemical Properties
While limited data exist for the (S)-enantiomer, analogous chlorinated benzenes provide insights. For example, 2,4-dichloro-1-(dichloromethyl)benzene (CAS 134-25-8), a structural relative, has a density of 1.501 g/cm³ and a boiling point of 273.9°C . Extrapolating these properties, 2,4-dichloro-1-(1,2-dichloroethyl)benzene likely exhibits high thermal stability and low water solubility, consistent with its aromatic and halogenated nature.
Pharmaceutical Applications
The (S)-enantiomer serves as a key intermediate in synthesizing luliconazole, a topical antifungal agent. Its chiral purity is essential for biological activity, as improper stereochemistry can reduce efficacy or introduce toxicity . The compound’s role underscores the importance of asymmetric synthesis in modern drug development.
Supplier | Location | Contact Information |
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Zibo Hangyu Biotechnology | China | +86-0533-2185556 |
Amadis Chemical Company | China | sales@amadischem.com |
Shanghai YuLue Chemical | China | lzz841106@aliyun.com |
These suppliers provide the compound for research and industrial use, though purity and enantiomeric excess vary by manufacturer.
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